

Diisobutylaluminum Hydride (DIBAL-H): A Comprehensive Technical Guide to Structure, Bonding, and Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dibal-H*

Cat. No.: *B7800973*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisobutylaluminum hydride (**DIBAL-H**) is a highly versatile and selective reducing agent of significant importance in organic synthesis. Its unique reactivity, stemming from its distinct structural and bonding characteristics, allows for a range of transformations that are often challenging with other hydride reagents. This technical guide provides an in-depth exploration of the core principles governing the structure and bonding of **DIBAL-H**, a summary of its physicochemical properties, detailed experimental protocols for its application in key synthetic transformations, and a discussion of its reactivity and reaction mechanisms.

Structure and Bonding Properties

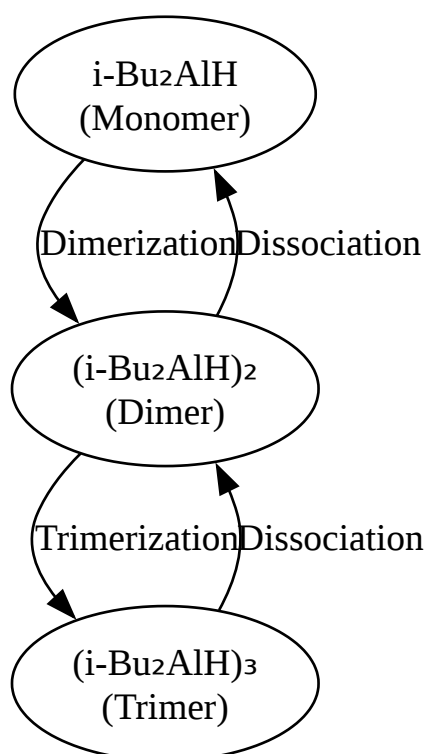
Diisobutylaluminum hydride, with the chemical formula $C_8H_{19}Al$, is an organoaluminum compound that does not typically exist as a simple monomer.^[1] Its structure and bonding are characterized by the strong tendency of the electron-deficient aluminum center to achieve a higher coordination number through the formation of aggregates.

Aggregation State: A Monomer-Dimer-Trimer Equilibrium

In solution, **DIBAL-H** exists in a dynamic equilibrium between monomeric, dimeric, and trimeric forms.^[2] The predominant species is dependent on the solvent and concentration. The dimeric

form, $(i\text{-Bu}_2\text{AlH})_2$, is generally the most prevalent.[1] This aggregation is a consequence of the Lewis acidic nature of the aluminum atom, which seeks to alleviate its electron deficiency.

The formation of these aggregates occurs through the establishment of bridging hydride bonds, where a hydride ligand is shared between two aluminum centers.[1] These three-center, two-electron bonds are a hallmark of organoaluminum hydrides. The isobutyl groups, being bulkier, remain as terminal ligands.

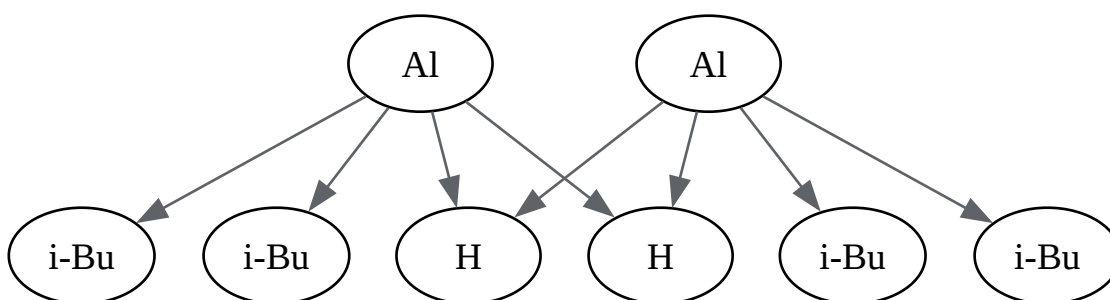


[Click to download full resolution via product page](#)

Bonding in the Dimeric Structure

The dimeric structure of **DIBAL-H** features a four-membered Al-H-Al-H ring. Each aluminum atom is tetracoordinate, bonded to two isobutyl groups and two bridging hydride atoms. This arrangement results in a distorted tetrahedral geometry around each aluminum center. The bridging hydrides are crucial to the stability of the dimer. While explicit, experimentally determined bond lengths and angles for the **DIBAL-H** dimer are not readily available in the surveyed literature, the structure is well-established through various spectroscopic techniques.

[1]



[Click to download full resolution via product page](#)

Lewis Acidity and Electrophilic Nature

The electron-deficient nature of the aluminum center in **DIBAL-H** confers significant Lewis acidity to the molecule. This property is central to its reactivity, as **DIBAL-H** acts as an electrophilic reducing agent.[2] Unlike nucleophilic hydride reagents such as lithium aluminum hydride (LiAlH_4), which donate a hydride anion (H^-), **DIBAL-H** coordinates to Lewis basic sites (e.g., the oxygen of a carbonyl group) before hydride transfer.[3][4] This initial coordination activates the substrate towards reduction.

Physicochemical Properties

A summary of the key physicochemical properties of **DIBAL-H** is presented in the table below. It is important to note that **DIBAL-H** is a pyrophoric liquid that reacts violently with water and air, necessitating handling under an inert atmosphere.[5]

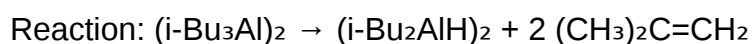
Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₉ Al	[5][6]
Molecular Weight	142.22 g/mol	[5][6]
Appearance	Colorless liquid	[6][7]
Density	0.798 g/cm ³	[8]
Melting Point	-80 °C to -70 °C	[1][6]
Boiling Point	116-118 °C @ 1 mmHg	[1]
Solubility	Soluble in hydrocarbon solvents (e.g., hexane, toluene), THF, and ether. Reacts violently with water.	[1][8]

Experimental Protocols

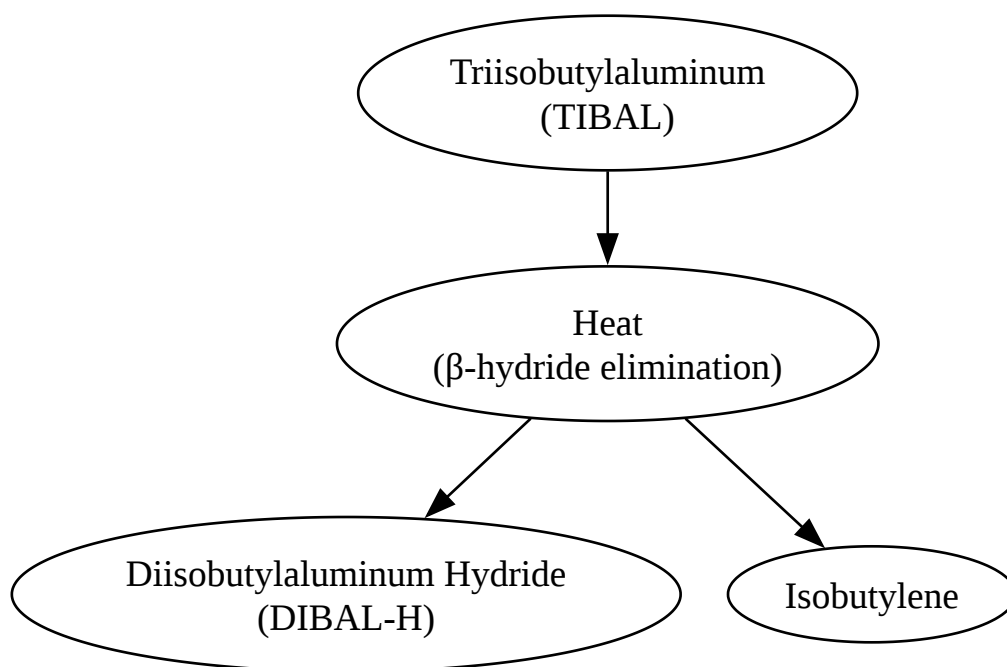
DIBAL-H is a powerful tool in organic synthesis, most notably for the partial reduction of esters and nitriles to aldehydes. The following are detailed, generalized protocols for these key transformations.

Synthesis of DIBAL-H

DIBAL-H can be prepared by the thermal decomposition of triisobutylaluminum (TIBAL). This process involves a β -hydride elimination from one of the isobutyl groups of TIBAL.[1][2]



Procedure: A detailed experimental procedure for the industrial-scale synthesis involves reacting an active aluminum paste with isobutylene and hydrogen in a reaction kettle at a temperature of 110-140 °C and a pressure of 5.5-6.0 MPa, using an aluminum agent as an initiator.[9] The content of **DIBAL-H** in the final product can be controlled by adjusting the amount of isobutylene and the reaction time.[9] For laboratory-scale preparations, heating commercially available triisobutylaluminum is the standard method.[1]



[Click to download full resolution via product page](#)

General Protocol for the Reduction of Esters to Aldehydes

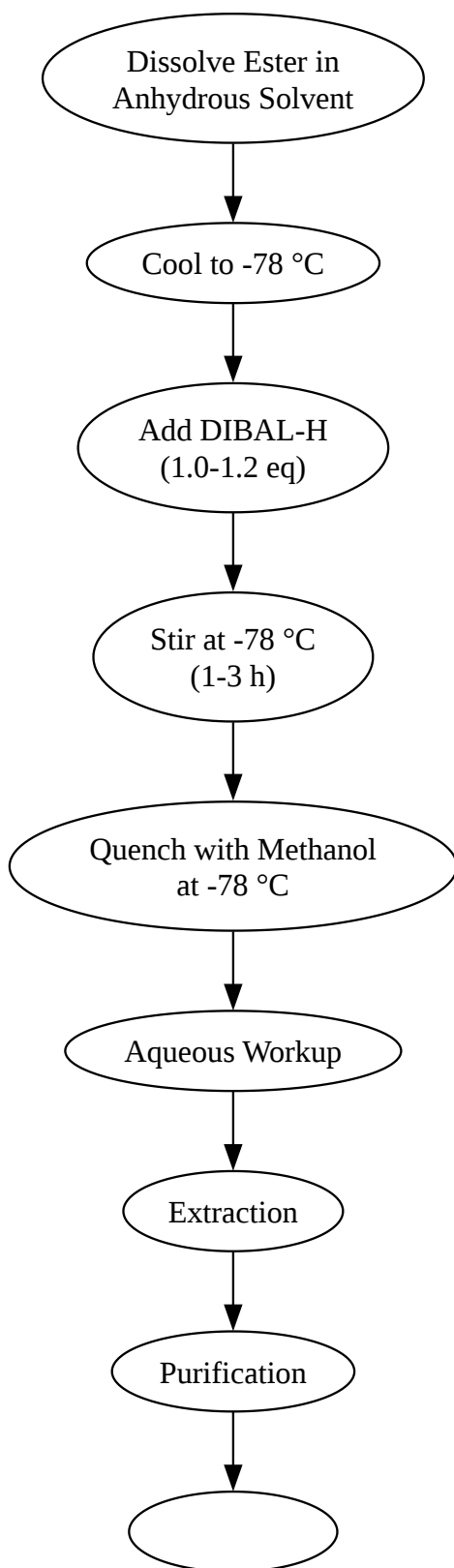
This protocol describes a general procedure for the selective reduction of an ester to an aldehyde using **DIBAL-H**. Low reaction temperatures are critical to prevent over-reduction to the corresponding alcohol.

Materials:

- Ester
- Anhydrous solvent (e.g., toluene, dichloromethane, or THF)
- **DIBAL-H** solution (typically 1.0 M in a hydrocarbon solvent)
- Methanol (for quenching)
- Aqueous workup solution (e.g., saturated aqueous Rochelle's salt or dilute HCl)
- Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

- Under an inert atmosphere (e.g., argon or nitrogen), dissolve the ester (1.0 equivalent) in the chosen anhydrous solvent in a flame-dried round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add the **DIBAL-H** solution (1.0-1.2 equivalents) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.
- Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, quench the reaction at -78 °C by the slow, dropwise addition of methanol.
- Allow the reaction mixture to warm to room temperature.
- Add the aqueous workup solution and stir vigorously until two clear layers are observed (in the case of Rochelle's salt) or until the precipitate dissolves (in the case of acid).
- Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic layers, wash with brine, dry over the drying agent, filter, and concentrate under reduced pressure to afford the crude aldehyde.
- Purify the product by column chromatography or distillation if necessary.



[Click to download full resolution via product page](#)

General Protocol for the Reduction of Nitriles to Aldehydes

This protocol outlines a general procedure for the reduction of a nitrile to an aldehyde using **DIBAL-H**, followed by hydrolytic workup of the intermediate imine.

Materials:

- Nitrile
- Anhydrous solvent (e.g., dichloromethane or toluene)
- **DIBAL-H** solution (typically 1.0 M in a hydrocarbon solvent)
- Aqueous workup solution (e.g., dilute HCl)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- Under an inert atmosphere, dissolve the nitrile (1.0 equivalent) in the anhydrous solvent in a flame-dried round-bottom flask.
- Cool the solution to -78 °C.
- Slowly add the **DIBAL-H** solution (1.0-1.2 equivalents) dropwise.
- Stir the reaction mixture at -78 °C for 1-2 hours.
- Quench the reaction by the slow addition of the aqueous acid solution at -78 °C.
- Allow the mixture to warm to room temperature and stir until any precipitate dissolves.
- Separate the organic layer and extract the aqueous layer with an organic solvent.
- Combine the organic layers, wash with brine, dry, filter, and concentrate to give the crude aldehyde.

- Purify as needed.

Reactivity and Reaction Mechanisms

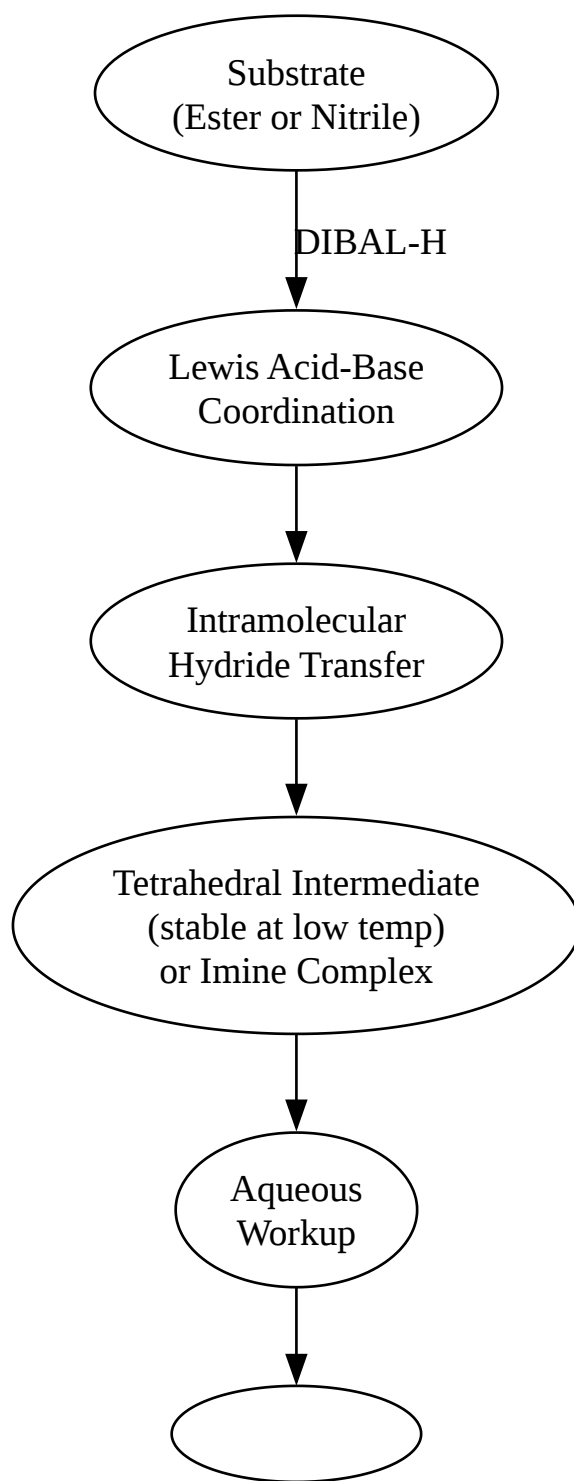
The reactivity of **DIBAL-H** is governed by its electrophilic nature and the steric bulk of the isobutyl groups. These factors contribute to its remarkable chemoselectivity.

General Mechanism of Carbonyl and Nitrile Reduction

The reduction of carbonyls and nitriles by **DIBAL-H** proceeds through a common mechanistic pathway:

- **Lewis Acid-Base Coordination:** The electron-deficient aluminum atom of **DIBAL-H** coordinates to the Lewis basic oxygen of the carbonyl group or the nitrogen of the nitrile. This coordination polarizes the C=O or C≡N bond, increasing the electrophilicity of the carbon atom.^{[3][4]}
- **Hydride Transfer:** An intramolecular transfer of a hydride from the aluminum to the activated carbon atom occurs. This step forms a tetrahedral intermediate in the case of carbonyl compounds or an imine-aluminum complex from nitriles.^[3]
- **Hydrolysis:** The reaction is quenched with an aqueous workup, which hydrolyzes the aluminum-oxygen or aluminum-nitrogen bond to release the final product. For ester reductions, the tetrahedral intermediate collapses to the aldehyde upon hydrolysis. For nitrile reductions, the imine intermediate is hydrolyzed to the aldehyde.^[3]

The stability of the tetrahedral intermediate at low temperatures is key to the partial reduction of esters to aldehydes. At higher temperatures, this intermediate can collapse, and the resulting aldehyde can be further reduced to an alcohol.^[2]



[Click to download full resolution via product page](#)

Chemoselectivity

DIBAL-H exhibits remarkable chemoselectivity, allowing for the reduction of more reactive functional groups in the presence of less reactive ones. For instance, esters and amides can

often be selectively reduced in the presence of less Lewis basic functional groups. The outcome of **DIBAL-H** reductions can be finely tuned by controlling the reaction temperature and stoichiometry.[10] Generally, 1 equivalent of **DIBAL-H** at low temperatures favors partial reduction, while excess reagent and/or higher temperatures can lead to complete reduction.[2]

Conclusion

Diisobutylaluminum hydride is a powerful and selective reducing agent with a rich chemistry dictated by its unique structural and bonding properties. Its existence as a dimeric or trimeric species with bridging hydrides, coupled with the Lewis acidic nature of the aluminum center, underpins its utility in a wide range of organic transformations. The ability to control its reactivity through careful manipulation of reaction conditions makes **DIBAL-H** an indispensable tool for researchers, scientists, and drug development professionals in the pursuit of complex molecular targets. A thorough understanding of its properties and reaction mechanisms, as outlined in this guide, is essential for its safe and effective application in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 2. adichemistry.com [adichemistry.com]
- 3. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Diisobutylaluminum hydride | C₈H₁₉Al | CID 14487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Diisobutylaluminium hydride | 1191-15-7 [amp.chemicalbook.com]
- 8. solubilityofthings.com [solubilityofthings.com]

- 9. CN102443019A - Process for producing diisobutyl aluminium hydride - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Diisobutylaluminum Hydride (DIBAL-H): A Comprehensive Technical Guide to Structure, Bonding, and Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7800973#dibal-h-structure-and-bonding-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com